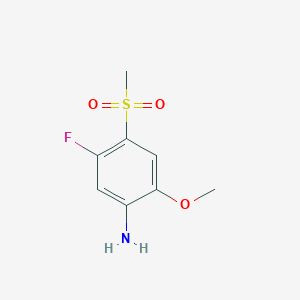
5-Fluoro-4-methanesulfonyl-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methanesulfonyl-2-methoxyaniline is an organic compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom, a methanesulfonyl group, and a methoxy group attached to an aniline ring. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production and often include steps such as acetylation and nitration to introduce the desired functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methanesulfonyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
5-Fluoro-4-methanesulfonyl-2-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methanesulfonyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxyaniline: A related compound with similar functional groups but lacking the methanesulfonyl group.
5-Fluoro-2-methoxy-4-(methylsulfonyl)aniline: Another similar compound with slight variations in the positioning of functional groups.
Uniqueness
5-Fluoro-4-methanesulfonyl-2-methoxyaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propriétés
Formule moléculaire |
C8H10FNO3S |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-fluoro-2-methoxy-4-methylsulfonylaniline |
InChI |
InChI=1S/C8H10FNO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,10H2,1-2H3 |
Clé InChI |
WAPZKGDRRMEHCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



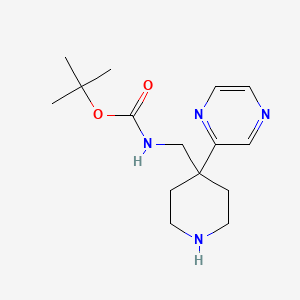
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)

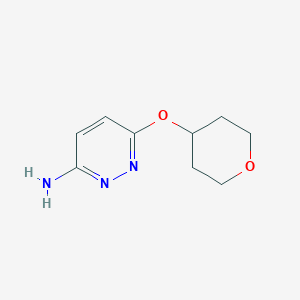

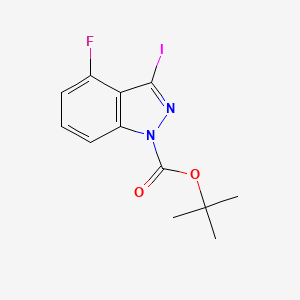
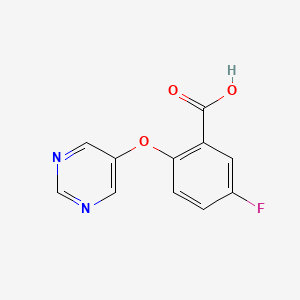


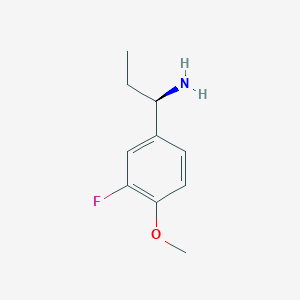
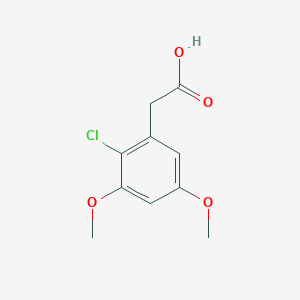
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
